Physicochemical Differentiation of Eupatarone from Co-Occurring Eupatorium sternbergianum Metabolites
Eupatarone is distinguished from the sesquiterpene lactones and flavanones co-isolated from the same plant source by its unique 2-acetylbenzofuran scaffold and specific physicochemical properties [1]. These properties, including its moderate lipophilicity, influence its solubility, chromatographic behavior, and potential biological interactions, which are fundamentally different from those of other compound classes present in the plant [2].
| Evidence Dimension | Molecular Scaffold and Physicochemical Properties |
|---|---|
| Target Compound Data | Benzofuran core with 2-acetyl and 5,6-dimethoxy groups; LogP = 2.65260; PSA = 48.67 Ų; Melting Point = 115-116°C; Aqueous Solubility = Very Slight (0.15 g/L) [2] |
| Comparator Or Baseline | Other co-isolated compounds from E. sternbergianum (e.g., spathulenol (sesquiterpene lactone), 5,7-dihydroxy-4'-methoxyflavanone (flavanone)) [1] |
| Quantified Difference | Not applicable (Qualitative differentiation of scaffold class and associated properties). |
| Conditions | Analysis of phytochemical extract; physicochemical property calculations and experimental measurements |
Why This Matters
Procurement of Eupatarone, rather than a crude Eupatorium extract, ensures the study of a single, well-defined chemical entity with predictable properties.
- [1] González, A. G., et al. "Eupatarone, A 2-acetylbenzofuran from Eupatorium sternbergianum." Phytochemistry, vol. 21, no. 7, 1982, pp. 1826-1827. View Source
- [2] Chem960. "17249-61-5 (2-乙酰基-5,6-二甲氧基苯并呋喃)." Chemical Properties Database. View Source
